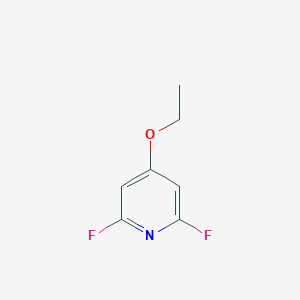

4-Ethoxy-2,6-difluoropyridine

Descripción

Contextualization of Fluorinated Heterocycles in Organic Chemistry

Fluorinated heterocyclic compounds, particularly those containing a pyridine (B92270) ring, represent a cornerstone of modern organic and medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can profoundly alter its physical, chemical, and biological properties. alfa-chemistry.com Attributes such as metabolic stability, lipophilicity, bioavailability, and binding affinity can be fine-tuned by the introduction of fluorine, a practice widely employed in the development of pharmaceuticals and agrochemicals. alfa-chemistry.com The high electronegativity and small size of the fluorine atom can lead to stronger molecular interactions and can block sites of metabolic degradation, thereby enhancing the efficacy and longevity of a drug. researchgate.net Consequently, the development of synthetic methodologies to create specifically fluorinated heterocyclic scaffolds is an area of intense research. thieme-connect.com

Overview of Pyridine Scaffold Functionalization Strategies

The pyridine ring is a ubiquitous structural motif in a vast array of functional molecules, including pharmaceuticals, natural products, and materials. thieme-connect.com The functionalization of this electron-deficient heterocycle presents unique challenges but has been addressed through a variety of sophisticated strategies. Key methods include:

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines are highly susceptible to substitution by nucleophiles, especially when halogens are located at the 2-, 4-, or 6-positions, which are activated by the ring nitrogen atom. acs.org

Directed ortho-Metalation (DoM): A directing group on the pyridine ring can guide a strong base to deprotonate an adjacent position, creating an organometallic intermediate that can react with various electrophiles. thieme-connect.comacs.org

C-H Bond Functionalization: Transition-metal catalysis has enabled the direct conversion of C-H bonds on the pyridine ring into new C-C or C-heteroatom bonds, offering a more atom-economical approach. researchgate.net

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the pyridine ring to facilitate a reaction, followed by a rearomatization step to restore the stable aromatic system.

The choice of strategy depends on the desired substitution pattern and the existing substituents on the pyridine core.

Rationale for Investigating 4-Ethoxy-2,6-difluoropyridine as a Target Compound

The investigation of this compound as a synthetic target is primarily driven by its utility as a versatile chemical building block. Its synthesis from the readily available precursor, 2,4,6-trifluoropyridine (B32590), is a textbook example of regioselective nucleophilic aromatic substitution. When 2,4,6-trifluoropyridine is treated with a nucleophile such as sodium ethoxide, the substitution occurs preferentially at the 4-position. acs.orgresearchgate.net This selectivity is a critical feature, as it yields a product with a defined substitution pattern.

The resulting compound, this compound, is of significant interest because it possesses two remaining, chemically distinct fluorine atoms at the 2- and 6-positions. These fluorine atoms act as excellent leaving groups for subsequent nucleophilic substitution reactions. researchgate.net This allows for the sequential and selective introduction of different functional groups, providing a straightforward route to complex, unsymmetrically 2,4,6-trisubstituted pyridines, which are valuable scaffolds in drug discovery and materials science.

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound and related compounds is focused on exploring and expanding its synthetic utility. The primary objectives include:

Developing and Optimizing Synthetic Routes: Research aims to refine the conditions for the regioselective synthesis of 4-alkoxy-2,6-difluoropyridines from polyfluorinated precursors.

Investigating Sequential Substitution Reactions: A key goal is to control the stepwise substitution of the remaining fluorine atoms at the C2 and C6 positions to build molecular complexity. This allows for the creation of a diverse library of 2,4,6-trisubstituted pyridines from a single intermediate.

Synthesis of Novel Functional Molecules: The ultimate objective is to employ this compound as a key intermediate in the total synthesis of novel compounds with potential biological activity or unique material properties. Its derivatives are explored as potential components in pharmaceuticals and agrochemicals. epfl.ch

Understanding Reactivity and Regioselectivity: Studies delve into the fundamental principles that govern the reactivity of fluorinated pyridines, seeking to understand the electronic and steric factors that control where nucleophiles will attack. acs.org This knowledge is crucial for designing predictable and efficient synthetic pathways.

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethoxy-2,6-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXAJWCSWZZUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479221 | |

| Record name | 4-Ethoxy-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837364-93-9 | |

| Record name | 4-Ethoxy-2,6-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2,6 Difluoropyridine and Analogues

Regioselective Synthesis via Nucleophilic Aromatic Substitution on Polyfluoropyridines

The introduction of an ethoxy group at the C4-position of a difluoropyridine ring is a key transformation in the synthesis of various functionalized pyridine (B92270) derivatives. Nucleophilic aromatic substitution (SNAr) on polyfluorinated pyridines serves as a direct and efficient route to achieve this.

Ethoxylation of 2,4,6-Trifluoropyridine (B32590) as a Precursor Route to 4-Ethoxy-2,6-difluoropyridine

The reaction of 2,4,6-trifluoropyridine with an ethoxide source is a primary method for the synthesis of this compound. In this reaction, the ethoxide ion acts as a nucleophile, attacking the electron-deficient pyridine ring. The fluorine atoms on the ring are strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The substitution pattern is dictated by the relative activation of the different positions on the pyridine ring. Generally, the C4-position in polyfluoropyridines is the most susceptible to nucleophilic attack. researchgate.net For instance, the reaction of 2,4,6-trifluoropyridine with sodium ethoxide demonstrates a preference for substitution at the 4-position. researchgate.net

Influence of Reaction Conditions on Regioselectivity and Yield in Ethoxylation Processes

The ethoxylation process involves the reaction of an alcohol with a substrate in the presence of a catalyst. wikipedia.org The reaction temperature and pressure are critical parameters; industrial ethoxylations are often carried out at elevated temperatures (e.g., 180°C) and pressures (1-2 bar) and are highly exothermic. wikipedia.org Careful control of these conditions is necessary to prevent thermal runaway. wikipedia.org The choice of catalyst, such as potassium hydroxide (B78521) (KOH), is also crucial. wikipedia.org

The solvent can play a significant role in modulating the reactivity and selectivity. For example, in the synthesis of related compounds, solvents like N-methylpyrrolidone (NMP) have been utilized. The molar ratio of the reactants is another key variable that can be optimized to maximize the yield of the desired product.

Comparative Analysis of Nucleophilic Substitution Patterns on Related Difluoropyridines

The position of the fluorine atoms on the pyridine ring significantly influences the regioselectivity of nucleophilic substitution reactions. For example, 2,4-difluoropyridine (B1303125) reacts cleanly with nucleophiles like dimethylamine (B145610) at the 4-position. researchgate.net In contrast, the presence of other substituents can alter this preference. For instance, introducing a trimethylsilyl (B98337) group at the 5-position of 2,4-difluoropyridine directs nucleophilic substitution exclusively to the 2-position. researchgate.net

The reactivity of different dihalopyridines also varies. Studies on 2,6-dibromopyridine (B144722) have shown that the reaction conditions for nucleophilic substitution are generally milder and more convenient compared to those for some fluorinated pyridines. researchgate.net In the case of pentafluoropyridine, nucleophilic attack with stoichiometric amounts of a nucleophile occurs exclusively at the 4-position. researchgate.netresearchgate.netrsc.org However, under harsher conditions, substitution at the 2- and 6-positions can also be achieved. rsc.org

The nature of the nucleophile is also a determining factor. "Hard" nucleophiles, such as methoxide (B1231860), tend to displace fluorine, while "soft" nucleophiles, like sodium thiophenoxide, preferentially displace bromine in mixed bromofluoro-heterocycles. psu.edu

Alternative Synthetic Pathways for 4-Substituted Pyridines with Fluorine Substitution

While direct nucleophilic substitution on polyfluoropyridines is a common strategy, alternative synthetic routes have been developed to access this compound and related compounds. These methods often involve the derivatization of pre-functionalized pyridine rings or the use of pyridinium (B92312) salt intermediates.

Derivatization Strategies from 2,6-Difluoropyridin-4-ol (B600026)

An alternative approach to synthesizing this compound involves the etherification of 2,6-difluoropyridin-4-ol. This method circumvents the need for regioselective substitution on a more highly fluorinated precursor. The synthesis of the starting material, 2,6-difluoropyridin-4-ol, is a key step in this pathway.

The hydroxyl group of 2,6-difluoropyridin-4-ol can be converted to an ethoxy group through a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether.

Exploration of Pyridinium Salt Intermediates in 4-Ethoxypyridine Synthesis

Pyridinium salts can serve as versatile intermediates in the synthesis of substituted pyridines. acs.orgnih.govtemple.edu The formation of a pyridinium salt activates the pyridine ring towards nucleophilic attack. For instance, 4-methoxypyridine (B45360) can be activated by forming a pyridinium salt, which can then undergo nucleophilic addition. acs.orgresearchgate.net

One strategy involves the reaction of an amine with a pyrylium (B1242799) reagent to form a pyridinium salt intermediate. nih.gov This intermediate can then react with various nucleophiles. nih.gov This approach allows for the selective functionalization of the pyridine ring. While direct application to the synthesis of this compound from a pyridinium salt is not extensively detailed in the provided context, the general principle of using pyridinium salt intermediates offers a potential alternative synthetic route. For example, the reaction of a 2,6-difluoropyridinium salt with an ethoxide nucleophile could theoretically yield the target compound.

Another related approach involves the diazotization of 3-aminopyridines to form pyridinediazonium salts, which can then be reacted with alcohols to yield the corresponding alkoxy-substituted pyridines. google.comgoogle.com

Sequential Functionalization Approaches for Pyridine Rings

The synthesis of substituted pyridines, including this compound, often involves a step-by-step introduction of functional groups onto a pyridine core. A common strategy begins with a polysubstituted pyridine, which is then selectively modified.

For instance, the synthesis can start from 2,4,6-trihalopyridines. The reaction of 2,4,6-trifluoropyridine with sodium ethoxide has been reported to regioselectively yield this compound. cardiff.ac.uk This selectivity is noteworthy because the reaction of 2,4,6-trichloropyridine (B96486) with sodium methoxide produces a mixture of 2-chloro-4,6-dimethoxypyridine (B11224) and 4-chloro-2,6-dimethoxypyridine. cardiff.ac.uk The difference in the leaving group ability of fluorine versus chlorine in nucleophilic aromatic substitution (SNA) on the pyridine ring plays a crucial role in directing the outcome of the reaction. thieme-connect.com Fluorine is generally a better leaving group than heavier halogens in these systems. thieme-connect.com

Another approach involves the C-H functionalization of pyridine rings. While many methods focus on forming C-C bonds, late-stage functionalization through C-H fluorination followed by nucleophilic aromatic substitution offers a versatile route. nih.govacs.org For example, 3-substituted pyridines can undergo fluorination selectively at the 2-position. nih.govacs.org This installed fluoride (B91410) can then be displaced by a nucleophile like ethoxide.

The reactivity of the pyridine ring is highly influenced by the substituents present. Electron-withdrawing groups generally accelerate nucleophilic substitution, while electron-donating groups have a retarding effect. thieme-connect.com The position of these substituents is also critical in directing the regioselectivity of the functionalization. thieme-connect.com

Advanced Synthetic Techniques and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production necessitates the development of robust, efficient, and scalable methods. Key considerations include optimizing reaction conditions and the strategic use of catalysts and additives.

Industrial Scale-Up Considerations and Optimization of Reaction Conditions

For the industrial production of fluorinated pyridines, halogen exchange (HALEX) reactions are frequently employed. This involves treating a chlorinated pyridine precursor with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. googleapis.com To maximize yield and minimize decomposition, it is often crucial to remove the difluoropyridine product as it is formed. googleapis.com

The optimization of reaction conditions is a critical aspect of scaling up production. This includes fine-tuning parameters such as temperature, reaction time, solvent, and the molar ratio of reactants. For example, in the synthesis of related fluorinated pyridines, conditions such as a reaction temperature of 80°C for 30 minutes with a specific molar ratio of reactants have been optimized to achieve high purity and yield. A patent for the synthesis of 2-ethoxy-4,6-difluoropyrimidine, a structurally similar compound, details a multi-step process starting from urea, with specific temperature ranges and reactant ratios for each step to ensure suitability for large-scale industrial production. google.com

Continuous flow processing is an advanced technique that can offer significant advantages for industrial scale-up, providing better control over reaction parameters and improving safety and efficiency.

Role of Catalysts and Additives in Fluorination Reactions

Catalysts and additives play a pivotal role in enhancing the efficiency and selectivity of fluorination reactions on pyridine rings.

In halogen exchange reactions, phase-transfer catalysts, such as crown ethers, can be used to improve the solubility and reactivity of the fluoride salt in the organic solvent. googleapis.com

For C-H fluorination reactions, transition metal catalysts are often employed. For instance, silver(II) fluoride (AgF₂) has been shown to be an effective reagent for the regioselective fluorination of pyridines and diazines at the position alpha to the nitrogen atom. researchgate.net The mechanism is proposed to involve the coordination of the basic nitrogen to the silver, which activates the ring towards fluorination. nih.gov

In nucleophilic aromatic substitution reactions to introduce the ethoxy group, additives can be used to enhance the reactivity of the nucleophile. For instance, the addition of tetramethylammonium (B1211777) salts has been shown to significantly improve the radiochemical yield in the radiofluorination of various (hetero)aryl precursors. nih.gov

The choice of catalyst and additive is crucial and depends on the specific reaction pathway being utilized. For example, in some cases, metal halide catalysts like FeCl₃ are used in chlorine exchange for fluorine reactions on ring-fluorinated pyridine compounds. google.com

Mechanistic Investigations of Reactions Involving 4 Ethoxy 2,6 Difluoropyridine

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. In the context of fluorinated pyridines, the SNAr mechanism is particularly relevant due to the electronic effects of the fluorine substituents.

Role of Fluorine Substituents in Activating Pyridine (B92270) Rings for SNAr

Fluorine atoms play a crucial role in activating the pyridine ring for SNAr reactions. Their strong electron-withdrawing inductive effect makes the carbon atoms of the pyridine ring more electrophilic and thus more susceptible to attack by nucleophiles. masterorganicchemistry.comcore.ac.uk This is a key factor in overcoming the inherent high electron density of the aromatic system, which would typically repel nucleophiles. wikipedia.org The nitrogen atom within the pyridine ring itself acts as an electron-withdrawing group, further enhancing the ring's electrophilicity, an effect comparable to a nitro group on a benzene (B151609) ring. thieme-connect.com

The activation by fluorine is so significant that it often dictates the regioselectivity of the substitution. In polysubstituted pyridines, the positions ortho and para to the activating groups are the most reactive. For 2,6-difluoropyridines, this means the C-2 and C-6 positions are primed for nucleophilic attack.

Kinetic and Thermodynamic Aspects of Ethoxide-Mediated Reactions

In ethoxide-mediated reactions with fluorinated pyridines, the ethoxide ion acts as the nucleophile. The kinetics of these reactions are influenced by several factors, including the nature of the substituents on the pyridine ring. Electron-donating groups, such as ethoxy, have been found to slow down the rate of nucleophilic substitution. thieme-connect.com Conversely, electron-withdrawing groups accelerate the reaction. thieme-connect.com

Competition kinetics have been used to quantify the effect of various substituents on the reaction rates of 2-fluoropyridines with sodium ethoxide. These studies provide a quantitative measure of the electronic influence of different groups on the reactivity of the pyridine ring towards nucleophilic attack.

A study on the reaction of 2,6-difluoropyridine (B73466) with lithium diisopropylamide (LDA) in THF, which leads to the formation of 2-fluoro-6-(diisopropylamino)pyridine, revealed a complex mechanism. nih.gov The reaction proceeds through an initial quantitative ortholithiation at -78 °C. Upon warming to 0 °C, a reversal of the lithiation occurs, followed by a nucleophilic attack of LDA on the unlithiated pyridine. nih.gov Rate studies indicated two parallel monomer-based pathways for the 1,2-addition. nih.gov

Influence of Leaving Group Aptitudes on Reaction Rates and Selectivity

In SNAr reactions, the nature of the leaving group can significantly impact the reaction rate and selectivity. Counterintuitively for those familiar with SN2 reactions, fluoride (B91410) is an excellent leaving group in the context of SNAr. masterorganicchemistry.comwikipedia.org The reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I. wikipedia.org This is because the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, thus accelerating the initial attack. masterorganicchemistry.com

The choice of leaving group can also influence the regioselectivity of the reaction. In molecules with multiple potential leaving groups, the one that provides the most activated site for nucleophilic attack will preferentially be substituted. For instance, in 2,4-difluoropyridine (B1303125), reaction with an alkoxide can lead to a mixture of products, demonstrating the competitive nature of substitution at the 2- and 4-positions. thieme-connect.com

Regioselective Metalation and Directed Functionalization of Fluorinated Pyridines

Regioselective metalation, particularly lithiation, is a powerful tool for the specific functionalization of aromatic and heteroaromatic compounds. For fluorinated pyridines, this strategy allows for the introduction of a variety of electrophiles at defined positions.

Ortho-Lithiation Studies and Directed Metalation Strategies

Ortho-lithiation involves the deprotonation of a position adjacent to a directing group. In fluorinated pyridines, both the fluorine atoms and the ring nitrogen can act as directing groups for metalation. The use of strong lithium bases like lithium diisopropylamide (LDA) or n-butyllithium is common for these transformations. researchgate.netacs.org

Studies on the LDA-mediated ortholithiation of 2-fluoropyridine (B1216828) and 2,6-difluoropyridine in THF at low temperatures have provided detailed mechanistic insights. nih.gov Spectroscopic and computational methods have shown that the reaction can proceed through complex pathways involving substrate-assisted deaggregation of the LDA dimer and even a tetramer-based pathway. nih.gov The lithiation of 2,6-difluoropyridine with LDA at -78 °C occurs quantitatively at the 3-position. nih.gov

The choice of the metalating agent and reaction conditions can be crucial for controlling the regioselectivity. For example, the lithiation of 3-fluoropyridine (B146971) can be directed to either the 2- or 4-position depending on the base and solvent system used. thieme-connect.comresearchgate.net

Control of Regioselectivity through Protective Group Chemistry (e.g., trimethylsilyl (B98337), chlorine)

Protecting groups can be strategically employed to direct metalation to a desired position by blocking more reactive sites. This "regioexhaustive substitution" concept has been successfully applied to various fluorinated pyridines. researchgate.net

For instance, a trimethylsilyl (TMS) group can be introduced to screen a particular position from metalation, thereby directing the lithiation to an alternative site. researchgate.net After the desired functionalization, the TMS group can be easily removed. Conversely, a chlorine atom can act as a neighboring site-activating protective group, directing metalation to the adjacent position. researchgate.net These strategies allow for the systematic and regioselective functionalization of all vacant positions on a fluorinated pyridine ring. researchgate.net

The use of protective groups offers a powerful method for overcoming the inherent reactivity patterns of the substrate, enabling the synthesis of a wide range of specifically substituted pyridine derivatives.

Reactivity Profiling of 4-Ethoxy-2,6-difluoropyridine in Metalation Reactions

Metalation reactions are fundamental transformations for the functionalization of aromatic and heteroaromatic compounds. In the case of fluorinated pyridines, the position of the fluorine atoms and other substituents significantly influences the regioselectivity of deprotonation.

The presence of an ethoxy group at the 4-position and fluorine atoms at the 2- and 6-positions of the pyridine ring in this compound directs the regioselectivity of metalation. Electron-donating groups like ethoxy generally slow down nucleophilic substitution reactions on the pyridine ring. thieme-connect.com Conversely, the strongly electronegative fluorine atoms have an inductive electron-withdrawing effect, which can activate the ring for nucleophilic attack and influence the acidity of adjacent protons. thieme-connect.com

For instance, studies on substituted 2,6-difluoropyridines have shown that the reactivity towards nucleophiles is influenced by the nature and position of other substituents. thieme-connect.com While specific metalation studies on this compound are not extensively detailed in the provided results, the behavior of analogous compounds provides valuable insights. For example, the ortho-lithiation of 2,6-difluoropyridine with lithium diisopropylamide (LDA) occurs quantitatively at the 3-position at low temperatures. nih.gov This suggests that in this compound, metalation would likely occur at the 3- or 5-position, directed by the fluorine atoms. However, the electron-donating ethoxy group at the 4-position might modulate this reactivity.

The choice of the metalating agent is also critical. Strong bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used for the deprotonation of pyridines. researchgate.net The regiochemical outcome can be highly dependent on the base and reaction conditions employed. researchgate.net

Reaction Pathways Involving Pyridyne Intermediates and their Regioselective Derivatization

Pyridyne intermediates are highly reactive species, analogous to benzynes, that can be generated from dihalopyridines and subsequently trapped by various nucleophiles and dienophiles to afford regioselectively functionalized pyridines. chemistryviews.org The generation of a pyridyne from this compound would likely proceed via a 3,4-pyridyne or a 2,3-pyridyne intermediate.

The formation of a 3,4-pyridyne from a 3-halopyridine precursor typically involves lithiation followed by elimination. chemistryviews.org For this compound, if metalation occurs at the 3-position, subsequent elimination of a fluoride ion could, in principle, lead to a 3,4-pyridyne. However, the stability and preferred reaction pathway of such an intermediate would be influenced by the remaining fluorine and ethoxy substituents.

Mechanistic studies on the reaction of 2,6-difluoropyridine with LDA have considered the possibility of a pyridyne intermediate via LiF elimination, although a reversible lithiation followed by nucleophilic attack was found to be the more likely pathway under the studied conditions. nih.gov This highlights that the formation of a pyridyne is not always the default mechanism.

Should a pyridyne intermediate be formed from this compound, its subsequent derivatization would offer a powerful tool for introducing new functional groups with high regioselectivity. The trapping of the pyridyne with various reagents, such as Grignard reagents followed by electrophiles, allows for difunctionalization of the pyridine ring. chemistryviews.org

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions of Fluorinated Pyridines

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.greie.grresearchgate.net Fluorinated pyridines, including this compound, are valuable substrates in these reactions, where the fluorine atoms can act as leaving groups or directing groups.

Commonly employed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions are catalyzed by palladium complexes. libretexts.org In these reactions, an organohalide is coupled with an organometallic reagent. researchgate.netlibretexts.org For this compound, the fluorine atoms at the 2- and 6-positions can potentially be displaced in cross-coupling reactions.

The reactivity of the C-F bond in cross-coupling can be challenging to activate compared to C-Cl, C-Br, or C-I bonds. However, with the appropriate choice of catalyst, ligands, and reaction conditions, selective C-F bond activation can be achieved. For instance, the use of specialized phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the efficiency of palladium catalysts for these transformations. acs.org

The ethoxy group at the 4-position would remain as a spectator substituent, influencing the electronic properties of the pyridine ring and potentially the outcome of the cross-coupling reaction. The selective mono- or di-substitution of the fluorine atoms would allow for the synthesis of a wide array of complex pyridine derivatives.

Below is a table summarizing the types of reactions discussed and the potential products from this compound.

| Reaction Type | Reagents | Potential Intermediate/Product |

| Metalation | LDA or LiTMP | 3-lithio-4-ethoxy-2,6-difluoropyridine |

| Pyridyne Formation | Strong Base, then elimination | 4-ethoxy-2-fluoro-3,5-pyridyne |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-ethoxy-2-fluoro-6-arylpyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-ethoxy-2-fluoro-6-alkynylpyridine |

Computational and Theoretical Chemistry Studies on 4 Ethoxy 2,6 Difluoropyridine and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of 4-Ethoxy-2,6-difluoropyridine. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons within the molecule, the energies of its molecular orbitals, and its response to chemical attack. northwestern.eduepstem.net

The electronic character of this compound is governed by a balance of competing substituent effects. The two fluorine atoms at the 2- and 6-positions are highly electronegative and withdraw electron density from the pyridine (B92270) ring through the sigma (σ) bonds. This withdrawal is partially offset by a weaker donation of electron density from the fluorine lone pairs into the ring's pi (π) system. acs.org Conversely, the ethoxy group at the 4-position donates electron density to the π-system via resonance, while also being σ-withdrawing due to the oxygen's electronegativity.

This complex interplay modifies the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for reactivity. In 2,6-difluoropyridine (B73466), the HOMO and HOMO-1 are identified as π-orbitals. rsc.org The introduction of the para-ethoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack than its non-alkoxylated counterpart. Simultaneously, the fluorine atoms significantly lower the energy of the LUMO, rendering the ring highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Computational studies on analogous fluorinated pyridines and anilines provide insight into the types of data that can be generated. These calculations can predict various electronic and physical properties that define the molecule's reactivity profile.

| Computed Property | Example Compound | Value | Source |

|---|---|---|---|

| Adiabatic Ionization Energy | 2,6-Difluoropyridine | 9.7160 ± 0.0004 eV | rsc.org |

| Molecular Weight | 4-Ethoxy-2,6-difluoroaniline | 173.16 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 4-Ethoxy-2,6-difluoroaniline | 1.8 | nih.gov |

| Topological Polar Surface Area | 2-Ethoxy-4,6-difluoropyrimidine | 35 Ų | nih.gov |

| HOMO-LUMO Gap | Pyridine | 6.0847 eV | acs.org |

| HOMO-LUMO Gap | 2,6-Difluoropyridine | 6.0382 eV | acs.org |

Analysis of Aromaticity and Fluorine's Influence on π-Systems in Fluoropyridines

The aromaticity of pyridine derivatives is significantly modulated by fluorination. While fluorine is the most electronegative element, its effect on aromatic π-systems is nuanced. Computational studies reveal that the substitution of hydrogen with fluorine atoms introduces new π-bonding and antibonding orbitals through conjugation of fluorine's lone pairs with the ring. acs.orgnih.gov This phenomenon, termed "fluoromaticity," can lead to increased ring stability and resistance to addition reactions, even though it may reduce the diatropic ring current typically associated with aromaticity. acs.orgnih.gov

Aromaticity is not a single, directly measurable property but is assessed using various computational indices:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromatic character. Fluorination tends to make NICS values less negative, suggesting a disruption of the ring current. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates the geometric consequences of aromaticity by measuring the variation of bond lengths from an ideal value. A HOMA value closer to 1 indicates higher aromaticity. uj.edu.pl

Studies on a full range of fluoropyridines show that fluorine substitution often decreases the HOMA value compared to pyridine, indicating a reduction in geometric aromaticity. acs.orgnih.gov However, the same studies show that fluorination can increase the HOMO-LUMO gap, particularly with a fluorine atom at the 4-position, which suggests enhanced electronic stability. acs.orgnih.gov The substitution pattern is critical; fluorine atoms at the 2- and 4-positions (ortho and para to the nitrogen) appear to interact more effectively with the π-system. acs.orgnih.gov

| Molecule | HOMA | Polarizability (ų) | Band Gap (eV) |

|---|---|---|---|

| Pyridine | 0.7254 | 9.4610 | 6.0847 |

| 2-Fluoropyridine (B1216828) | 0.5745 | 9.5009 | 6.0975 |

| 4-Fluoropyridine | 0.7125 | 9.5069 | 6.4311 |

| 2,6-Difluoropyridine | 0.4726 | 9.5794 | 6.0382 |

| 2,4,6-Trifluoropyridine (B32590) | 0.4696 | 9.6697 | 6.4379 |

| Pentafluoropyridine | 0.4205 | 10.0057 | 5.9955 |

Prediction of Regioselectivity in Nucleophilic and Electrophilic Processes

Computational chemistry is invaluable for predicting the site-selectivity (regioselectivity) of reactions on substituted aromatic rings. For this compound, the directing effects of the substituents are complex, making theoretical predictions particularly useful.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this is greatly amplified by the two fluorine atoms at the 2- and 6-positions. These positions are highly activated towards nucleophilic attack. It is well-established that in polyhalopyridines such as 2,4,6-trifluoropyridine, nucleophiles preferentially attack the 4-position. researchgate.netacs.org In this compound, this position is occupied by the ethoxy group. Although the ethoxy group is a poor leaving group compared to fluoride (B91410), its presence directs nucleophilic attack to the alternative activated sites: the 2- and 6-positions. Computational methods can predict the preferred site of attack by calculating the activation energies for the formation of the intermediate Meisenheimer complexes at each position. researchgate.net The site leading to the more stable intermediate or the lower transition state energy is predicted to be the major product. researchgate.net Studies on 2,6-dihalopyridines confirm that substitution occurs readily at these positions. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): Predicting the outcome of electrophilic attack is more challenging. The pyridine nitrogen and the two fluorine atoms are strongly deactivating, while the ethoxy group is strongly activating and ortho-, para-directing. The fluorine atoms also direct ortho- and para-, but their deactivating effect is dominant. The available positions for electrophilic attack are C3 and C5. The activating, para-directing ethoxy group strongly favors substitution at these positions. A competition arises between the deactivating influence of the adjacent fluorine atoms and the activating influence of the ethoxy group. Computational models like the RegioSQM method, which calculates the free energies of protonation at each aromatic carbon, can predict the most nucleophilic site and thus the most likely position for electrophilic attack. amazonaws.com Another approach involves correlating reaction barriers with calculated electronic properties, such as Hirshfeld charges on the ring carbons. nih.gov For this compound, these calculations would quantify the balance of forces to predict whether the C3 or C5 position is more reactive.

| Reaction Type | Substrate | Predicted Regioselectivity | Theoretical Basis |

|---|---|---|---|

| Nucleophilic Substitution | 2,4,6-Trifluoropyridine | Exclusive attack at C4 | Ring nitrogen activates C2, C4, C6; C4 is electronically preferred. researchgate.netacs.org |

| Nucleophilic Substitution | This compound | Attack at C2 or C6 | C4 position is blocked; C2/C6 are activated by N and F atoms. nih.govresearchgate.net |

| Electrophilic Substitution | This compound | Attack at C3 or C5 | Activating ethoxy group directs to ortho positions (C3/C5); F atoms deactivate. amazonaws.comnih.gov |

| Lithiation (Strong Base) | 2,6-Difluoropyridine | Attack at C3 | LDA-mediated ortholithiation occurs adjacent to a fluorine atom. nih.gov |

Molecular Dynamics Simulations and Conformational Analysis of this compound Derivatives

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations and conformational analysis investigate the motion and accessible shapes of molecules over time. These methods are crucial for understanding how this compound and its derivatives behave in realistic environments, such as in solution.

Conformational Analysis: This technique explores the different spatial arrangements (conformations) of a molecule that result from rotation around single bonds. For this compound, the key degree of freedom is the rotation of the ethoxy group relative to the pyridine ring (defined by the C3-C4-O-C(ethyl) dihedral angle). Computational methods, ranging from rapid molecular mechanics (MM) to more accurate DFT, can be used to generate a potential energy surface for this rotation. nih.gov This analysis identifies the lowest-energy (most stable) conformations and the energy barriers between them. It would likely reveal whether a planar conformation, where the ethyl group is coplanar with the pyridine ring, is preferred over a non-planar (perpendicular) one, which has significant implications for how the molecule packs in a solid state or interacts with a biological target.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic movements of a molecule over time by solving Newton's equations of motion. nih.gov Using a pre-defined force field (a set of parameters describing the potential energy of the system), MD can simulate the behavior of this compound in a solvent box (e.g., water) at a given temperature and pressure. acs.orgsemanticscholar.org

Key insights from MD simulations would include:

Solvation Structure: How solvent molecules arrange around the solute and the calculation of properties like solvation free energy. semanticscholar.org

Dynamic Behavior: Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can reveal the stability of the molecule's structure and the flexibility of different parts, such as the ethoxy tail versus the rigid pyridine core. semanticscholar.org

Intermolecular Interactions: In simulations with other molecules (e.g., proteins, other organic molecules), MD can probe the nature and dynamics of non-covalent interactions like hydrogen bonds and π-π stacking. rsc.org

While specific MD studies on this compound are not prominent in the literature, the methodologies are well-established and would provide a dynamic picture that complements the static insights from quantum chemistry. researchgate.net

Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₇F₂NO |

| Pyridine | C₅H₅N |

| 2-Fluoropyridine | C₅H₄FN |

| 3-Fluoropyridine (B146971) | C₅H₄FN |

| 4-Fluoropyridine | C₅H₄FN |

| 2,6-Difluoropyridine | C₅H₃F₂N |

| 2,4,6-Trifluoropyridine | C₅H₂F₃N |

| Pentafluoropyridine | C₅F₅N |

| 4-Ethoxy-2,6-difluoroaniline | C₈H₉F₂NO |

| 2-Ethoxy-4,6-difluoropyrimidine | C₆H₆F₂N₂O |

| Meisenheimer complex | Variable |

Applications of 4 Ethoxy 2,6 Difluoropyridine As a Chemical Building Block

Utilization in the Synthesis of Biologically Active Compounds and Pharmaceuticals

The fluorinated pyridine (B92270) scaffold is a privileged motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. The incorporation of the 4-ethoxy-2,6-difluoropyridine core into drug-like molecules is an area of active investigation, with the aim of developing novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

Design and Synthesis of Pyridine-Based Medicinal Agents

While specific, publicly documented examples of the direct use of this compound in the synthesis of named medicinal agents are limited, the principles of its application can be inferred from the broader field of pyridine chemistry. The reactivity of the C-F bonds towards nucleophilic displacement allows for the coupling of this core with various amines, alcohols, and thiols, which are common functional groups in biologically active molecules. This enables the construction of a diverse library of compounds for screening against various biological targets. For instance, the synthesis of substituted aminopyridines, a common pharmacophore, can be readily achieved through the reaction of this compound with primary or secondary amines.

Role in Fragment-Based Drug Design and Bioisosteric Replacements

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of lead compounds, starting from small, low-complexity molecules (fragments) that bind to a biological target. Although direct evidence of this compound's use as a fragment is not extensively reported in peer-reviewed literature, its structural and electronic features make it a theoretically attractive candidate. Its modest size and defined vector for chemical elaboration would allow it to be used as a starting point for building more complex and potent inhibitors.

Furthermore, the difluoropyridyl group can serve as a bioisosteric replacement for other aromatic systems in known drugs. Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar steric and electronic properties, with the goal of improving its pharmacological profile. The unique properties of the 4-ethoxy-2,6-difluoropyridyl moiety could be exploited to enhance target engagement, improve metabolic stability, or modulate physicochemical properties such as solubility and membrane permeability.

Development of Enzyme Inhibitors and Receptor Modulators Incorporating Fluorinated Pyridines

The development of enzyme inhibitors and receptor modulators often relies on the precise positioning of functional groups to achieve high-affinity binding to the target protein. The rigid and planar nature of the pyridine ring, combined with the specific substitution pattern of this compound, provides a defined scaffold for the design of such molecules. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. While specific examples directly citing this compound are scarce, the broader class of functionalized 2,6-difluoropyridines has been explored for the synthesis of protein kinase C theta inhibitors, highlighting the potential of this scaffold in drug discovery.

Applications in Materials Science

The unique electronic and structural characteristics of this compound also lend themselves to applications in the field of materials science, particularly in the synthesis of advanced polymers and functional materials.

Integration into Polymeric Structures and Advanced Materials (e.g., poly(pyridine ether)s)

The reactivity of the carbon-fluorine bonds in 2,6-difluoropyridine (B73466) derivatives towards nucleophilic aromatic substitution makes them excellent monomers for the synthesis of high-performance polymers. Poly(pyridine ether)s, for example, are a class of aromatic polyethers known for their excellent thermal stability and mechanical properties. The polycondensation of 2,6-difluoropyridine with various bisphenols is a common method for their preparation.

By analogy, this compound could be utilized as a monomer in similar polymerization reactions. The presence of the ethoxy group would be expected to influence the properties of the resulting polymer, potentially improving its solubility and processability without significantly compromising its thermal stability. The general reaction scheme for the synthesis of poly(pyridine ether)s from a difluoropyridine monomer is depicted below:

| Monomer 1 | Monomer 2 | Resulting Polymer |

| 2,6-Difluoropyridine Derivative | Bisphenol | Poly(pyridine ether) |

This approach allows for the creation of a wide range of polymers with tailored properties by varying the structure of the bisphenol co-monomer.

Synthesis of Luminescent and Optoelectronic Materials

Pyridine-containing conjugated molecules and polymers have attracted significant interest for their potential applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The incorporation of fluorine atoms into these materials can enhance their electron-accepting properties, leading to improved charge transport and device performance.

Role in Agrochemical Development

This compound serves as a valuable scaffold in the synthesis of novel agrochemicals, particularly herbicides. Its unique substitution pattern, featuring an activating ethoxy group and two deactivating fluorine atoms on the pyridine ring, allows for selective chemical modifications, leading to the development of potent and effective crop protection agents.

One notable application of this compound is in the synthesis of pyridine-based herbicides. For instance, it is a key intermediate in the preparation of certain herbicidal compounds that target broad-leaved weeds in various crops. The synthesis often involves the reaction of this compound with other reagents to introduce the desired functional groups responsible for the herbicidal activity.

The development of the herbicide fluroxypyr, a pyridyloxyacetic acid herbicide, involves intermediates derived from substituted pyridines. While not directly synthesized from this compound, the synthetic strategies for related compounds highlight the importance of functionalized pyridine rings in creating effective herbicides. The general approach involves nucleophilic substitution reactions on the pyridine core to build the final herbicidal molecule.

Synthesis of Advanced Research Reagents and Intermediates

Beyond its role in agrochemical development, this compound is also utilized as a versatile intermediate in the synthesis of advanced research reagents and complex organic molecules. The reactivity of the fluorine atoms allows for their displacement by various nucleophiles, enabling the introduction of a wide range of functionalities.

In one documented synthetic pathway, (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, a related difluoro compound, is used in a multi-step synthesis to produce 4-(difluoromethyl)pyridin-2-amine. unimi.it This process involves the formation of a nitrile intermediate followed by cyclization to form the pyridine ring. unimi.it This example illustrates how difluorinated building blocks contribute to the synthesis of complex pyridine derivatives that are valuable in pharmaceutical and chemical research.

The synthesis of various substituted pyridines often starts from readily available precursors. For example, the preparation of 2,6-difluoropyridine can be achieved by reacting 2,6-dichloropyridine with potassium fluoride (B91410) in a polar aprotic solvent. This foundational reaction provides a key starting material that can be further functionalized. While a direct synthesis of this compound from this precursor is not detailed in the provided information, it is plausible that similar halogen exchange reactions followed by etherification could be employed.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxy 2,6 Difluoropyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like 4-Ethoxy-2,6-difluoropyridine, ¹⁹F, ¹H, and ¹³C NMR would provide a complete picture of the atomic framework.

¹H and ¹³C NMR Spectroscopy for Proton and Carbon Framework Analysis¹H and ¹³C NMR spectra are used to map out the hydrogen and carbon skeleton of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show two distinct sets of signals. The ethoxy group would produce a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, characteristic of an ethyl group. The pyridine (B92270) ring protons at the C3 and C5 positions are chemically equivalent and would appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum would provide data for each unique carbon atom. Due to symmetry, the spectrum would show signals for C2/C6, C3/C5, and C4 of the pyridine ring, along with two signals for the ethoxy group carbons. The carbons directly bonded to fluorine (C2 and C6) would appear as doublets due to strong one-bond ¹³C-¹⁹F coupling, which is a powerful diagnostic tool for identifying fluorinated positions in a molecule.

While specific spectral data for this compound is not published in the searched sources, analysis of related structures like 2-fluoro-6-(diisopropylamino)pyridine has been performed in detail. nih.gov

| Expected ¹H NMR Signals for this compound |

| Assignment |

| Ethoxy -CH₃ |

| Ethoxy -OCH₂- |

| Pyridine H-3, H-5 |

| Expected ¹³C NMR Signals for this compound |

| Assignment |

| Ethoxy -CH₃ |

| Ethoxy -OCH₂- |

| Pyridine C-3, C-5 |

| Pyridine C-4 |

| Pyridine C-2, C-6 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, key vibrational modes would include C-F stretching, C-O-C stretching of the ether linkage, and various pyridine ring vibrations. The combination of IR and Raman spectroscopy is particularly powerful, as some molecular vibrations may be strong in one technique and weak or absent in the other, providing complementary information. Detailed vibrational analyses, combining experimental spectra with theoretical DFT calculations, have been performed for the related molecule 2,6-difluoropyridine (B73466), allowing for the comprehensive assignment of its fundamental vibrations. nih.govnih.gov A similar approach would be necessary to fully characterize the vibrational modes of this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₇H₇F₂NO), HRMS would be used to measure its exact mass. This experimental value would then be compared to the theoretically calculated mass, with a match within a very small tolerance (typically <5 ppm) confirming the elemental composition. While no specific HRMS data for the title compound was found, it is a standard technique used in the characterization of related novel pyridine derivatives. nih.gov

| Molecular Information for this compound |

| Property |

| Molecular Formula |

| Molecular Weight |

| Exact Mass |

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. redalyc.org There are no published crystal structures for this compound in the searched databases. However, the crystal structure of the parent compound, 2,6-difluoropyridine, has been determined, providing a benchmark for the geometry of the difluoropyridine ring system. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, typically involving the promotion of electrons from π or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. The UV-Vis spectrum of this compound would show characteristic absorption bands corresponding to the π → π and n → π* transitions of the substituted pyridine ring. The positions (λₘₐₓ) and intensities of these bands are influenced by the substituents. A detailed study on 2,6-difluoropyridine identified its S₁ (π,π*) electronic transition at 37,820.2 cm⁻¹ (approx. 264 nm). nih.govnih.gov The addition of the electron-donating ethoxy group at the 4-position would be expected to shift this absorption to a longer wavelength (a bathochromic or red shift).

Conclusion and Future Perspectives on 4 Ethoxy 2,6 Difluoropyridine Research

Summary of Key Research Findings and Contributions

Research directly focused on 4-Ethoxy-2,6-difluoropyridine is limited, with its primary role being a research chemical and building block. However, foundational studies on the reactivity of related fluoropyridines provide significant insights.

The synthesis of this compound is predicated on the principles of nucleophilic aromatic substitution (SNAr). The starting material is typically 2,6-difluoropyridine (B73466) or a more substituted variant. A key study on the reactivity of substituted 2,6-difluoropyridines with sodium ethoxide demonstrated that substituents on the pyridine (B92270) ring significantly influence the rate of substitution. thieme-connect.com Specifically, an electron-withdrawing fluorine atom at the 4-position, as would be the case in a precursor like 2,4,6-trifluoropyridine (B32590), accelerates the substitution process for the fluorine at that position. thieme-connect.com Conversely, electron-donating groups like the target ethoxy group tend to slow down subsequent substitution reactions on the same ring. thieme-connect.com

The primary contribution of this compound to the field is as a functionalized building block. The presence of fluorine atoms is known to enhance properties like metabolic stability, binding affinity, and lipophilicity in bioactive molecules. researchgate.netacs.org The ethoxy group provides a site for further chemical modification or can itself contribute to desired pharmacokinetic properties. Therefore, the existence of this compound, confirmed by its availability from chemical suppliers with a specified molecular formula of C₇H₇F₂NO and molecular weight of 159.13 g/mol , provides a valuable tool for chemists in drug discovery and materials science. ambeed.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇F₂NO | |

| Molecular Weight | 159.13 g/mol |

| CAS Number | 837364-93-9 | ambeed.com |

Unaddressed Research Questions and Challenges in this compound Chemistry

Despite its potential, significant research gaps and challenges remain in the chemistry of this compound.

Synthesis and Reactivity Challenges:

Selective Synthesis: While the synthesis from a polysubstituted fluoropyridine is feasible, achieving high selectivity and yield can be challenging. Traditional methods often require harsh conditions, such as high temperatures, which may not be compatible with more complex or sensitive molecular scaffolds. nih.gov

Regioselectivity of Further Functionalization: The substitution pattern of this compound makes the remaining C-H positions (3 and 5) electronically distinct. Predicting and controlling the regioselectivity of subsequent reactions, such as metallation or C-H activation, is a significant hurdle. Functionalizing the difficult-to-access "meta" positions of pyridines is a known challenge in organic chemistry. uni-muenster.de

Limited Mechanistic Studies: There is a lack of detailed mechanistic studies specifically for reactions involving this compound. Understanding the precise electronic and steric effects of the ethoxy and fluoro groups on reaction pathways would be invaluable for optimizing existing transformations and designing new ones.

Unexplored Applications:

The biological activity profile of this compound itself has not been reported.

Its incorporation into larger molecules and the resulting impact on pharmacological or material properties remain largely unexplored areas.

Emerging Trends in Fluoropyridine Chemistry and their Relevance to this compound

The broader field of fluoropyridine chemistry is rapidly evolving, with several emerging trends holding significant promise for advancing research on this compound.

Late-Stage C-H Functionalization: A major trend is the development of methods for direct C-H functionalization, which allows for the introduction of fluorine or other groups into a molecule at a late stage of the synthesis. uni-muenster.de Techniques employing transition metal catalysts (e.g., palladium) or novel reagents like silver(II) fluoride (B91410) (AgF₂) for direct C-H fluorination could be applied to precursors of this compound or to the compound itself to create novel derivatives. nih.govacs.orgresearchgate.netacs.org

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions offers milder and more selective alternatives to traditional methods. These technologies could enable new transformations of this compound that are not possible under thermal conditions.

Pyridine N-Oxide Chemistry: The use of pyridine N-oxides as precursors is a growing strategy to control regioselectivity in fluorination and other substitution reactions. acs.orgnih.gov This approach could be used to develop alternative and more efficient synthetic routes to this compound and its isomers.

Flow Chemistry: Continuous flow technology allows for precise control over reaction parameters like temperature and time, which can improve yields and safety, particularly for reactions involving highly reactive or hazardous reagents sometimes used in fluorination chemistry. researchgate.net

These advancements could overcome some of the synthetic challenges associated with this compound, enabling the creation of a wider library of derivatives for screening and application development.

Potential for Novel Applications and Interdisciplinary Research Initiatives

The structural motifs present in this compound suggest significant potential for novel applications, particularly in interdisciplinary fields.

Medicinal Chemistry: Fluorinated pyridines are prevalent scaffolds in pharmaceuticals. marketreportanalytics.combenthamscience.com The combination of fluorine atoms and an ethoxy group in this compound makes it an attractive fragment for designing new drugs. Potential research initiatives could involve incorporating this moiety into molecules targeting kinases, G-protein coupled receptors, or other enzymes where fluorine substitution is known to enhance efficacy.

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry frequently utilizes fluorinated heterocycles to develop new herbicides, fungicides, and insecticides with improved potency and environmental profiles. acs.org this compound could serve as a key intermediate in the synthesis of next-generation crop protection agents. google.comchemicalbook.com

Materials Science: Fluorinated polymers and materials often exhibit unique properties such as low surface energy, high thermal stability, and low dielectric constants. mdpi.com Research could explore the polymerization of vinyl- or ethynyl-derivatives of this compound to create novel fluoropolymers for advanced applications in electronics, aerospace, or coatings.

Chemical Biology and Probe Development: The ¹⁹F nucleus is an excellent handle for NMR spectroscopy. Isotopically labeled versions of this compound could be developed as probes to study biological systems, such as monitoring enzyme activity or protein-ligand interactions, without the background noise inherent in ¹H NMR. mdpi.com

Future progress will depend on collaborative efforts between synthetic chemists, pharmacologists, materials scientists, and chemical biologists to fully unlock the potential of this and other highly functionalized fluoropyridine building blocks.

Q & A

Basic Research Questions

Q. How can 4-Ethoxy-2,6-difluoropyridine be synthesized in a laboratory setting, and what reaction conditions optimize yield?

- Methodological Answer : A scalable synthesis involves refluxing a tetrahydrofuran (THF) solution of a pyridine precursor (e.g., 4-ethoxy-2,3-dihydro derivatives) with formalin and amines. For instance, dissolving 0.002 mol of a 4-ethoxy precursor in 40 cm³ THF, adding 1 cm³ 33% formalin, and refluxing for 0.5 h, followed by amine addition (e.g., benzylpiperazine) and extended reflux (10 h). Purification via crystallization (ethanol/n-hexane) yields the product . Alternative routes may adapt fluorination protocols using β-CF3 aryl ketones under metal-free, mild conditions to introduce fluorine atoms regioselectively .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for ethoxy group verification.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (C₇H₇F₂NO, MW 159.13) .

- Chromatography : HPLC or GC-MS to assess purity (>95%) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to study decomposition temperatures, particularly under reflux conditions .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, as hydrolytic cleavage of the ethoxy group may occur. Stability tests under accelerated conditions (e.g., 40°C/75% relative humidity) are recommended to assess long-term storage viability .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Leverage fluorine's electron-withdrawing effects to direct nitration or halogenation to the para position relative to the ethoxy group.

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronic acids at the 3-position (activated by fluorine's meta-directing effects) .

- Protecting Group Chemistry : Temporarily protect the ethoxy group with trimethylsilyl chloride to enable selective modifications at other positions .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-3 due to adjacent fluorines).

- Transition State Analysis : Model SNAr (nucleophilic aromatic substitution) pathways to predict activation energies and regioselectivity .

- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction kinetics .

Q. What role does this compound play in multi-step syntheses of bioactive compounds?

- Methodological Answer : It serves as a key intermediate in pharmaceuticals, such as:

- Anticancer Agents : Incorporated into spirocyclic carboxamides via coupling with trifluoromethylphenyl carbamoyl groups .

- Antimicrobials : Functionalized with piperazine derivatives to enhance bioavailability .

- Case Study : In Example 381 of EP 4,374,877 A2, the compound is used to synthesize a sulfonic acid derivative via stepwise bromoethoxy-phenoxy coupling .

Q. How can researchers address contradictory data on the compound's thermal stability?

- Methodological Answer :

- Controlled Replication : Repeat thermal studies (e.g., TGA/DSC) under standardized conditions (heating rate 10°C/min, N₂ atmosphere).

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate degradation activation energies and identify decomposition pathways .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-bromo-2,6-difluoropyridine) to isolate ethoxy group effects .

Safety and Handling

Q. What safety protocols are recommended given limited toxicity data for this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis).

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 min and consult a poison control center. Avoid water jets for firefighting; use CO₂ or dry chemical powder .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.